di(Atorvastatin-d5) CalciuM Salt

Beschreibung

BenchChem offers high-quality di(Atorvastatin-d5) CalciuM Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about di(Atorvastatin-d5) CalciuM Salt including the price, delivery time, and more detailed information at info@benchchem.com.

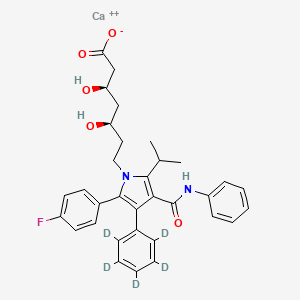

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+2/p-1/t26-,27-;/m1./s1/i3D,5D,6D,9D,10D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJKAHNDTTZSNX-ADFDHUHVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34CaFN2O5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Stability of Deuterated Atorvastatin Calcium in Solution

Executive Summary

In quantitative bioanalysis (LC-MS/MS), Atorvastatin-d5 (calcium salt) is the gold-standard internal standard (IS) for normalizing extraction efficiency and matrix effects. However, its reliability is compromised by the inherent instability of the heptanoic acid side chain.

This guide details the physicochemical stability of deuterated Atorvastatin, focusing on the hydroxy acid-lactone equilibrium . It provides a self-validating protocol to ensure that the Internal Standard (IS) signal accurately reflects the analyte's behavior, preventing data skewing due to "silent" degradation in stock solutions.

Chemical Basis of Instability: The Lactonization Equilibrium

The core instability of Atorvastatin (and its deuterated analogs) is not due to the deuterium labeling itself, but the 3,5-dihydroxyheptanoic acid side chain.

The Mechanism

Atorvastatin exists in a pH-dependent equilibrium between two forms:

-

Hydroxy Acid (Active/Salt Form): Stable in neutral to basic conditions (pH > 6.0).

-

Lactone (Inactive/Cyclic Form): Formed via acid-catalyzed intramolecular esterification (pH < 3.0).

Deuterium Impact: Commercial Atorvastatin-d5 is typically labeled on the phenyl ring (phenyl-d5) or the amide side chain. Because the deuterium atoms are remote from the reaction center (the

Critical Degradation Pathways

-

Acid-Catalyzed Lactonization: The primary risk. In acidic solvents (e.g., unbuffered acetonitrile/water), the rate of cyclization increases significantly.

-

Oxidative Degradation: The pyrrole ring is susceptible to oxidation at benzylic positions, forming endoperoxides (ATV-FX1).

-

Photolysis: Exposure to UV light accelerates oxidation and fragmentation.

Visualization: Degradation Pathways[1][2][3]

The following diagram illustrates the chemical relationship between the stable salt form and the degradation products, highlighting the critical control points (pH and Light).

Caption: Figure 1. The pH-dependent equilibrium between Atorvastatin-d5 and its lactone form. Acidic conditions drive the irreversible formation of the lactone, while UV light drives oxidation.

Solvent & Storage Strategy

The choice of solvent dictates the shelf-life of your stock standards.

Solvent Selection Matrix

| Solvent System | Stability Rating | Mechanism / Risk | Recommendation |

| Methanol (Pure) | High | Protophilic solvent; maintains salt form solubility. | Preferred for Stock (1 mg/mL) |

| Acetonitrile (Pure) | Moderate | Aprotic; poor solubility for Calcium salt without water. | Use for intermediate dilutions only. |

| Water (Unbuffered) | Critical Risk | Absorbs atmospheric CO₂, lowering pH to ~5.5, triggering lactonization. | Avoid for storage. |

| Acidic Mobile Phase | Low | Rapid conversion to lactone (t½ < 4 hours at RT). | Prepare immediately before injection.[1] |

| Basic Buffer (pH 7-9) | High | Stabilizes the hydroxy acid form. | Preferred for Working Solutions. |

Temperature & Handling

-

Stock Storage: -20°C or -80°C. Stability > 12 months.

-

Benchtop Stability: Stable for < 24 hours at 4°C (Autosampler) in buffered solution.

-

Container: Amber glass silanized vials to prevent adsorption and photolysis.

Experimental Protocol: Self-Validating Stability Assessment

This protocol ensures your Internal Standard is chemically pure before it is used to quantify valuable samples.

Preparation of Standards

-

Stock Solution (1.0 mg/mL): Dissolve Atorvastatin-d5 Calcium Salt in 100% Methanol. Sonicate briefly (30s) if needed. Store at -20°C.

-

Check Standard (100 ng/mL): Dilute Stock into Ammonium Acetate (10mM, pH 7.0) : Acetonitrile (50:50) .

-

Note: The pH 7.0 buffer is critical to freeze the equilibrium during the check.

-

The "Dual-Transition" Validation Method

Most LC-MS methods only monitor the transition for Atorvastatin. To self-validate, you must also monitor the Lactone transition in your IS channel.

-

Analyte (Atorvastatin-d5): precursor

(depending on labeling) -

Degradant (Lactone-d5): precursor

(Mass shift of -18 Da due to water loss).

Workflow:

-

Inject the Check Standard .

-

Monitor both MRM transitions (Acid and Lactone).

-

Acceptance Criteria: The Lactone peak area must be < 2.0% of the Acid peak area.

-

If Lactone > 2%: The stock solution has degraded.[2] Do not use for quantification.

-

Workflow Visualization: Stability Testing

Caption: Figure 2. Self-validating workflow to confirm the integrity of deuterated internal standards prior to sample analysis.

Troubleshooting & Best Practices

| Observation | Root Cause | Corrective Action |

| Drifting Retention Time | Mobile phase pH change (evaporation of organic). | Cap solvents tightly; replace mobile phase daily. |

| High Lactone Signal in IS | Stock solution became acidic or aged > 1 year. | Prepare fresh stock in 100% MeOH. Verify pH of diluents. |

| Signal Suppression | Co-elution of Lactone with Analyte (if chromatography is poor). | Improve separation; Lactone is more hydrophobic (elutes later on C18). |

| Double Peaks | On-column degradation. | Ensure column temperature is |

References

-

Shah, R. P., Kumar, V., & Singh, S. (2008).[3] Stress degradation studies on atorvastatin calcium and development of a stability-indicating HPLC method. Clinica Chimica Acta.

-

United States Pharmacopeia (USP). Atorvastatin Calcium Monograph. USP-NF. (Provides official limits for Related Compound A - Lactone).

-

Vukkum, P., et al. (2013).[4] Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. Scientia Pharmaceutica.

-

Hermann, R., et al. (2006). Pharmacokinetics of atorvastatin and its metabolites in subjects with Gilbert's syndrome. British Journal of Clinical Pharmacology. (Discusses in vivo lactonization vs ex vivo stability).

-

BenchChem. (2025).[5] Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.

Sources

Chemical abstract service (CAS) registry data for Atorvastatin-d5 salt

Content Type: Technical Reference & Methodological Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Quality Control Analysts.[1][2]

Executive Summary

Atorvastatin-d5 (Calcium Salt) is the stable isotope-labeled analog of Atorvastatin, the widely prescribed HMG-CoA reductase inhibitor.[1][2] In bioanalytical workflows, specifically LC-MS/MS, it serves as the critical Internal Standard (IS).[1][2] Its primary function is to normalize variations in sample preparation (extraction efficiency) and ionization (matrix effects).[1][2]

This guide provides verified physicochemical data, handling protocols, and a validated LC-MS/MS workflow for the quantification of Atorvastatin in biological matrices using the d5-analog.[1][2]

Chemical Identity & Registry Data[1][2][3][4]

The following data aggregates registry information for the Hemicalcium Salt form, which is the standard pharmaceutical reference form.

| Property | Specification |

| Product Name | Atorvastatin-d5 Calcium Salt |

| CAS Registry Number | 222412-82-0 |

| Chemical Name | (βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-(phenyl-d5)-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, calcium salt (2:[1][2][3][4]1) |

| Molecular Formula | (C₃₃H₂₉D₅FN₂O₅)₂[1][2] · Ca |

| Molecular Weight | ~1165.42 g/mol (Dimer) / ~563.7 g/mol (Monomer equivalent) |

| Isotopic Purity | ≥ 99% deuterated forms (d1-d5) |

| Chemical Purity | ≥ 98% |

| Appearance | White to off-white crystalline solid |

| Solubility | DMSO (>10 mg/mL), Methanol (>10 mg/mL), DMF.[1][2] Insoluble in water (pH < 4).[1][2][3] |

| SMILES | [2H]C1=C([2H])C([2H])=C(C([2H])=C1[2H])C2=C(C(C)C)N(CCCCC([O-])=O)C(C3=CC=F)=C2C(NC4=CC=CC=C4)=O.[Ca+2] |

Critical Note on Stoichiometry: Commercial "Atorvastatin Calcium" is almost exclusively the hemicalcium salt (2 drug molecules per 1 Calcium ion).[1][2] Ensure your molar calculations account for the dimer structure (MW ~1165) when preparing stock solutions, or calculate based on the free acid equivalent if specified by your certificate of analysis (CoA).

Stability & Handling Protocols

Storage & Stability[2][6][7][8]

-

Thermal Stability: Store solid at -20°C . Solutions in methanol are stable for 1 month at -20°C but should be prepared fresh for critical validation batches.[1][2]

-

Hygroscopicity: The calcium salt is hygroscopic.[2] Equilibrate the vial to room temperature before opening to prevent moisture condensation, which alters weighing accuracy.

-

Photostability (CRITICAL): Atorvastatin and its isotopes are light-sensitive .[1][2] They undergo photo-oxidation and lactonization under UV/VIS light.[1][2]

-

Protocol: Perform all weighing and solution preparation under yellow (sodium vapor) light or in amber glassware wrapped in aluminum foil.

-

Isotopic Exchange (Scrambling)

The five deuterium atoms in Atorvastatin-d5 are typically located on the phenyl ring (positions 2, 3, 4, 5, 6 of the phenyl group attached to the pyrrole).[1][2] These are non-exchangeable protons under standard physiological and LC-MS conditions (pH 3–8).[1][2] This ensures the internal standard does not lose its mass tag during extraction or chromatography.

Analytical Application: LC-MS/MS Methodology

This section outlines a self-validating workflow for quantifying Atorvastatin in human plasma using Atorvastatin-d5 as the Internal Standard.

Mass Spectrometry Parameters (ESI+)

The method utilizes Positive Electrospray Ionization (ESI+).[1][2][5] While statins can be analyzed in negative mode, positive mode often yields better sensitivity for the lactone metabolites if simultaneous quantification is required.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| Atorvastatin (d0) | 559.3 [M+H]⁺ | 440.2 | 28 | 100 |

| Atorvastatin-d5 (IS) | 564.3 [M+H]⁺ | 445.2 | 28 | 100 |

-

Mechanism: The transition m/z 559 → 440 corresponds to the loss of the phenyl-amide moiety.[1][2] The d5 label is retained on the fragment, shifting the product ion by +5 Da (440 → 445), ensuring specific detection.[1][2]

Chromatographic Conditions[2][10][11][12]

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.[1][2]

-

Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate for pH stability).[1][2]

-

Mobile Phase B: Acetonitrile (ACN).[2]

-

Gradient:

-

Flow Rate: 0.4 – 0.6 mL/min.[2]

Deuterium Isotope Effect: Deuterated compounds often elute slightly earlier than their non-deuterated parents on C18 columns due to slightly weaker hydrophobic interactions.[2] Expect Atorvastatin-d5 to elute ~0.05–0.1 min before Atorvastatin.[1][2]

Sample Preparation Workflow (Protein Precipitation)

The following diagram illustrates the high-throughput Protein Precipitation (PPT) workflow. This method is preferred over Liquid-Liquid Extraction (LLE) for speed, though LLE provides cleaner extracts.[1][2]

Figure 1: Validated Protein Precipitation (PPT) workflow for Atorvastatin quantification.[1][2]

Quality Assurance & Troubleshooting

Isotopic Purity Check

Before method validation, you must calculate the "Atom % Enrichment" to ensure the d5 standard does not contribute to the d0 (analyte) signal.[2]

-

Requirement: The signal at m/z 559 (d0) in a pure Atorvastatin-d5 sample (zero analyte) must be < 20% of the LLOQ response.[1][2]

-

Calculation: Inject a high concentration of Atorvastatin-d5 (e.g., 1000 ng/mL).[1][2] Monitor the d0 transition (559→440).

-

Acceptance: Cross-signal interference should be negligible (< 0.5%).

Lactone Interconversion

Atorvastatin exists in equilibrium with its lactone form.[2]

-

Acidic pH: Favors Lactone formation.[2]

-

Control: Ensure sample processing pH is controlled. If using Ammonium Acetate (pH ~4.5-5.0), the equilibrium is relatively stable.[1][2] Avoid strong acids during extraction.[2]

Fragmentation Pathway (Graphviz)[1][2]

Understanding the MS/MS fragmentation is vital for troubleshooting interference.

Figure 2: ESI+ Fragmentation pathway showing the retention of the d5-label on the product ion.[1][2]

References

-

Bullen, W. W., Miller, R. A., & Hayes, R. N. (1999).[2] Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay for atorvastatin, ortho-hydroxy atorvastatin, and para-hydroxy atorvastatin in human, dog, and rat plasma.[1][2][6] Journal of the American Society for Mass Spectrometry, 10(1), 55–66.[1][2] [Link]

-

Hermann, R., et al. (2006).[2] Pharmacokinetics of atorvastatin and its metabolites in subjects with normal and impaired renal function. Journal of Clinical Pharmacology. [Link][1][2]

-

US Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. [Link][1][2]

Sources

- 1. Atorvastatin-d5 (calcium salt) | CAS 222412-82-0 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Atorvastatin calcium: Chemical property, Spectroscopy, and Side effects_Chemicalbook [chemicalbook.com]

- 4. di(Atorvastatin-d5) Calcium Salt | CAS 222412-82-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Development and validation of a high-performance liquid chromatography tandem mass spectrometry assay for atorvastatin, ortho-hydroxy atorvastatin, and para-hydroxy atorvastatin in human, dog, and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Precision Preparation of di(Atorvastatin-d5) Calcium Salt Stock Solutions for LC-MS/MS Bioanalysis

Application Note: AN-BIO-2026-ATV

Abstract & Strategic Importance

In quantitative bioanalysis, the integrity of the Internal Standard (IS) is the single most critical factor determining assay precision and accuracy. For Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, the preparation of its deuterated analog, di(Atorvastatin-d5) Calcium Salt , presents specific physicochemical challenges.

Unlike simple organic bases, Atorvastatin Calcium is a salt of a carboxylic acid that exists in a pH-dependent equilibrium with its lactone form. Improper stock preparation—specifically regarding solvent choice, pH control, and stoichiometric calculations—can lead to on-column lactonization , precipitation, or concentration errors of up to 10% due to the "calcium salt/free acid" mismatch.

This guide provides a definitive, error-proof protocol for preparing stable stock solutions, grounded in the 2018 FDA Bioanalytical Method Validation Guidance [1].

Chemical & Physical Intelligence[1]

Before handling the reference material, the analyst must understand the molecule's behavior to prevent degradation and solubility issues.

| Property | Specification | Critical Impact on Protocol |

| Compound | di(Atorvastatin-d5) Calcium Salt | Stoichiometry: 2 Atorvastatin anions per 1 Calcium cation.[1][2] |

| Solubility | Freely soluble: MethanolSlightly soluble: EthanolInsoluble: pH < 4 Aqueous, Pure Water, Acetonitrile | Action: Primary stock must be prepared in 100% Methanol . Water or Acetonitrile will cause immediate precipitation or instability. |

| Stability | Acid-labile; Light-sensitive | Action: Use amber glassware.[1] Avoid acidic diluents (e.g., 0.1% Formic Acid) in the primary stock to prevent conversion to Atorvastatin-d5 Lactone.[1] |

| pKa | ~4.46 (Carboxylic Acid) | At pH < 5, the acid moiety protonates, favoring lactonization (ring closure).[1] |

The "Salt Trap": Stoichiometric Calculations

A common failure mode in statin bioanalysis is treating the Calcium Salt weight as equivalent to the Free Acid weight. Bioanalytical methods quantify the Free Acid concentration.

The Formula:

To prepare a stock solution targeting a specific Free Acid concentration (

- : Molecular weight of the specific lot (including hydration, e.g., trihydrate).[1]

- : The stoichiometric ratio (two drug molecules per calcium).[1]

- : Molecular weight of the protonated, deuterated free acid (~563.7 g/mol ).[1]

Calculation Example

-

Target: 10.0 mL of 1.0 mg/mL (Free Acid Equivalent).

-

Material: di(Atorvastatin-d5) Calcium Salt Trihydrate (

g/mol ).[1] -

Purity: 98.5% (0.985).[1]

Expert Insight: Always use the specific MW from the Certificate of Analysis (CoA) of your specific vial. Hydration states vary significantly between batches.[1]

Protocol: Primary Stock Preparation (1.0 mg/mL)

Objective: Prepare a stable, accurate Master Stock Solution.

Materials Required[3][4][5][6][7][8]

-

Solvent: LC-MS Grade Methanol (MeOH).[1][3] Do not use Acetonitrile.

-

Container: Class A Amber Volumetric Flask (10 mL or 25 mL).

-

Balance: Analytical balance (readability 0.01 mg).

Workflow Diagram

Figure 1: Step-by-step workflow for the preparation of the primary stock solution. Note the exclusive use of Methanol.

Step-by-Step Procedure

-

Equilibration: Allow the di(Atorvastatin-d5) Calcium Salt vial to reach room temperature (20–25°C) before opening. This prevents condensation, which degrades the hygroscopic salt.

-

Weighing: Weigh approximately 10–11 mg of the salt into a weighing boat. Record the exact mass to 0.01 mg precision.

-

Transfer: Quantitatively transfer the powder into the amber volumetric flask. Rinse the boat 3x with small volumes of Methanol .

-

Dissolution: Fill the flask to ~80% volume with Methanol. Sonicate for 5 minutes.

-

Critical Check: Ensure no particulates remain. Atorvastatin Ca is slow to dissolve; visual inspection is mandatory.

-

-

Final Volume: Dilute to the mark with Methanol. Invert 10 times to mix.

-

Storage: Transfer to amber borosilicate glass vials with PTFE-lined caps. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months) [2].

Working Solutions & Stability Risks[1]

Objective: Dilute Master Stock for spiking into biological matrix.

The Lactonization Risk

Atorvastatin is unstable in acidic environments, converting to Atorvastatin Lactone (loss of water, -18 Da).[1] This conversion is reversible at high pH but irreversible in the context of a typical LC run.

Figure 2: The acid-catalyzed lactonization pathway. Working solutions must remain neutral to prevent artifact formation.

Working Solution Protocol

-

Intermediate Dilution (10 µg/mL): Dilute the Master Stock (1 mg/mL) 1:100 using 50:50 Methanol:Water .

-

Why Water? Pure methanol can precipitate plasma proteins too aggressively upon spiking. A 50% aqueous mix is gentler.

-

Why Neutral? Do not add formic acid here.

-

-

Daily Spiking Solution: Prepare fresh daily.

-

Matrix Matching: When spiking into plasma, ensure the IS volume is <5% of the total plasma volume to prevent solvent-induced protein precipitation before the extraction step.

Quality Control (Self-Validation)

Before using the stock for a validation run, verify its integrity.

-

Chromatographic Check: Inject the IS solution (diluted to ~100 ng/mL) onto the LC-MS/MS.[1]

-

Acceptance Criteria: A single peak at the expected retention time.

-

Fail Flag: A secondary peak eluting later (usually +1-2 min on C18) indicates Lactone formation.[1]

-

-

Mass Spec Scan:

-

Isotopic Purity: Ensure no contribution to the unlabeled Atorvastatin channel (M+0). The d5 isotope should have <0.1% interference in the native channel.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Stock | Used Acetonitrile or Water as primary solvent.[1] | Discard. Re-prepare in 100% Methanol. |

| Double Peaks in LC | Lactonization occurred due to acidic diluent or old stock. | Check pH of diluents. Ensure storage is <-20°C. |

| Low Recovery | Adsorption to glass or plastic.[1] | Atorvastatin is lipophilic. Use silanized glass or low-binding polypropylene.[1] |

| Retention Time Shift | pH mismatch in mobile phase. | Ensure mobile phase pH is controlled (usually pH 4.5–5.5 for statins).[1] |

References

-

U.S. Food and Drug Administration (FDA). (2018).[1][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 60823, Atorvastatin. Retrieved from [Link][1]

-

Shah, P. A., et al. (2012).[1] Liquid Chromatography-Mass Spectrometry Method for Quantification of Atorvastatin. Journal of Pharmaceutical Analysis. (Contextual citation for stability data).

Sources

Solid phase extraction (SPE) methods for Atorvastatin using d5 salt

Application Note: High-Sensitivity Solid Phase Extraction (SPE) of Atorvastatin in Biological Matrices Using Deuterated Internal Standards

Executive Summary

This guide details the extraction and quantification of Atorvastatin from human plasma using Solid Phase Extraction (SPE) coupled with LC-MS/MS.[1] The protocol utilizes Atorvastatin-d5 (calcium salt) as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, extraction efficiency, and ionization variability.[1]

Two distinct SPE protocols are provided:

-

Protocol A (Robust): Polymeric Reversed-Phase (HLB) – Recommended for routine high-throughput analysis where stability is the primary concern.[1]

-

Protocol B (High-Purity): Mixed-Mode Anion Exchange (MAX) – Recommended for lipid-rich matrices requiring maximum phospholipid removal.[1]

Physicochemical Basis & Stability

Understanding the chemistry of Atorvastatin is critical for method success. The drug exists in a pH-dependent equilibrium between its active hydroxy-acid form and its inactive lactone form .

-

Acid Form (Active): Predominant at pH > 6.0.[1]

-

Lactone Form (Inactive): Formed rapidly at pH < 6.0 (Acid-catalyzed dehydration).[1]

Critical Technical Directive: To quantify the active acid form, all sample preparation steps must minimize exposure to strong acids and high heat, which drive lactonization.

| Property | Atorvastatin Acid | Atorvastatin-d5 (IS) |

| Molecular Weight | 558.64 g/mol | 563.67 g/mol |

| pKa | ~4.5 (Carboxylic Acid) | ~4.5 |

| LogP | 5.7 (Lipophilic) | 5.7 |

| Solubility | High in MeOH, ACN, DMSO | Same |

Materials & Reagents

Internal Standard Preparation (Atorvastatin-d5)

The "d5 salt" typically refers to Atorvastatin-d5 hemicalcium .[1][2] It is not freely soluble in water.[3]

-

Stock Solution (1 mg/mL): Dissolve 1 mg of Atorvastatin-d5 calcium salt in 1 mL of DMSO or Methanol .[1] Do not use water. Store at -20°C.

-

Working Solution (IS-WS): Dilute Stock to 100 ng/mL in 50:50 Methanol:Water.

Matrices & Solvents

-

Matrix: Human Plasma (K2EDTA or Lithium Heparin).[1]

-

Loading Buffer (Protocol A): 0.1% Formic Acid in Water (pH ~2.7).[1]

-

Loading Buffer (Protocol B): 50 mM Ammonium Acetate (pH 7.0).[1]

-

Elution Solvents: Acetonitrile (ACN), Methanol (MeOH).[1][4]

Method Selection Logic

The choice of SPE phase depends on the balance between extract cleanliness and analyte stability.

Figure 1: Decision tree for selecting the appropriate SPE sorbent based on matrix complexity and stability risks.

Protocol A: Polymeric Reversed-Phase (HLB)

Sorbent: Hydrophilic-Lipophilic Balance (e.g., Oasis HLB, Strata-X).[1] Mechanism: Retention via hydrophobic interaction. Advantage: Robust, pH-neutral elution prevents lactonization.[1]

-

Sample Pre-treatment:

-

Conditioning:

-

1 mL Methanol.

-

1 mL Water.[3]

-

-

Loading:

-

Load pre-treated sample at gravity or low vacuum (1-2 mL/min).[1]

-

-

Washing:

-

Wash 1: 1 mL 5% Methanol in Water (Removes proteins/salts).[1]

-

Dry cartridge under high vacuum for 2 minutes.

-

-

Elution:

-

Elute with 1 mL Acetonitrile .

-

-

Post-Elution:

-

Evaporate under Nitrogen at 40°C.[5]

-

Reconstitute in 200 µL Mobile Phase (50:50 ACN:Water + 0.1% Formic Acid).

-

Protocol B: Mixed-Mode Anion Exchange (MAX)

Sorbent: Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX).[1] Mechanism: Dual retention (Hydrophobic + Ionic).[1] Advantage: Removes neutral lipids and phospholipids. Higher Specificity.

Figure 2: The Logic of Mixed-Mode Extraction. By washing with 100% Methanol while the drug is locked by ionic charge, we remove interferences that would co-elute in Protocol A.

-

Sample Pre-treatment:

-

Aliquot 200 µL Plasma .

-

Add 20 µL IS-WS (Atorvastatin-d5).[1]

-

Add 200 µL 50mM Ammonium Acetate (pH 7.0) . (Ensures Atorvastatin is negatively charged).

-

-

Conditioning:

-

1 mL Methanol.

-

1 mL Water.[3]

-

-

Loading:

-

Washing (Critical for Cleanliness):

-

Elution:

-

Elute with 1 mL 2% Formic Acid in Methanol .

-

Note: The acid neutralizes the charge, releasing the drug.

-

-

Post-Elution (Safety Step):

-

IMMEDIATELY evaporate to dryness. Prolonged exposure to the acidic elution solvent will convert Atorvastatin to its Lactone.

-

Reconstitute in buffered mobile phase (pH 4.5 or higher).

-

LC-MS/MS Conditions

Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.7 µm. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile.[10] Flow Rate: 0.4 mL/min.

Mass Spectrometry (ESI Positive Mode): Although Atorvastatin is an acid, Positive Mode (M+H)+ often yields higher sensitivity on modern triple quadrupoles due to the nitrogen in the pyrrole ring.[1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (V) |

| Atorvastatin | 559.3 | 440.2 | 100 | 25 |

| Atorvastatin-d5 | 564.3 | 445.2 | 100 | 25 |

Note: If using Negative Mode (ESI-), transitions are typically 557.3 -> 397.2.

Validation & Troubleshooting

Linearity & Range

Troubleshooting Guide

-

Issue: Peak Tailing.

-

Cause: Interaction with silanols or pH mismatch.

-

Fix: Ensure Mobile Phase A has sufficient buffer (Formic Acid or Ammonium Formate).[1]

-

-

Issue: Low Recovery of Acid Form (High Lactone). [1]

-

Cause: Acidic evaporation or heating > 45°C.

-

Fix: Use Protocol A (HLB) or buffer the MAX eluate immediately.

-

-

Issue: Signal Suppression.

-

Cause: Phospholipids.[4]

-

Fix: Switch to Protocol B (MAX). Phospholipids elute in the MeOH wash (Wash 2) or remain on the column if they are charged.

-

References

-

Hermann, R., et al. (2006). "Pharmacokinetics of atorvastatin and its metabolites in subjects with normal and impaired renal function." Journal of Clinical Pharmacology. Link

-

Jemal, M., et al. (1999). "Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link

-

Waters Corporation. (2015).[11] "A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB." Application Note. Link[1]

-

Agilent Technologies. (2012).[1] "Development of an LC/MS/MS Assay for Atorvastatin in Human Plasma." Application Note. Link

-

Bullinaria, J. (2014). "Automated Solid Phase Extraction of Atorvastatin from Plasma." Journal of Chromatography B. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. hpst.cz [hpst.cz]

- 6. gcms.cz [gcms.cz]

- 7. waters.com [waters.com]

- 8. (PDF) LC-MS-MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma [academia.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

High-Performance Liquid Chromatography (HPLC) Conditions for Atorvastatin-d5

Content Type: Application Note & Protocol Guide Subject: Bioanalytical Quantification via LC-MS/MS using Deuterated Internal Standards

Executive Summary & Scientific Rationale

This application note details the validated conditions for the quantification of Atorvastatin in biological matrices using Atorvastatin-d5 as the stable isotope-labeled internal standard (SIL-IS).

While Atorvastatin can be analyzed via HPLC-UV for pharmaceutical quality control, modern bioanalysis (PK/PD studies) exclusively relies on LC-MS/MS due to the sub-nanogram sensitivity required. Atorvastatin-d5 is critical in this workflow because it compensates for matrix effects (ion suppression/enhancement) and recovery variances during sample preparation.

Chemical Context & Method Selection:

-

Analyte: Atorvastatin (pKa ~4.5, lipophilic).

-

Internal Standard: Atorvastatin-d5 (Deuterium labeled on the phenyl ring).

-

Chromatographic Challenge: Atorvastatin and Atorvastatin-d5 are chemically nearly identical. They will co-elute (Retention Time difference < 0.05 min). Separation is achieved strictly by Mass Spectrometry (MRM) .

-

Ionization Mode: While Positive ESI is possible, Negative ESI (ESI-) is frequently preferred for high-sensitivity plasma assays to minimize background noise and improve selectivity for the carboxylic acid moiety [1, 2].

Instrumentation & Materials

-

LC System: UHPLC (e.g., Agilent 1290, Shimadzu Nexera, or Waters Acquity).

-

Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Agilent 6400 series).

-

Column: C18 Reverse Phase (Sub-2 µm or Fused-Core particles).

-

Reagents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Formate, Formic Acid.

Sample Preparation Protocol (Liquid-Liquid Extraction)

Rationale: Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for Atorvastatin because it removes phospholipids that cause ion suppression, ensuring the d5-IS can accurately correct for the remaining matrix effects.

Workflow Diagram:

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for minimizing matrix effects [3].

Chromatographic Conditions (LC)

The following conditions are optimized for the co-elution of the analyte and IS, ensuring they experience the exact same ionization environment.

| Parameter | Condition |

| Column | Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Zorbax Eclipse Plus C18 |

| Column Temp | 40°C - 45°C (Higher temp reduces backpressure and improves peak shape) |

| Flow Rate | 0.4 - 0.6 mL/min |

| Injection Vol | 5 - 10 µL |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) or 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

| Run Time | ~4.0 - 5.0 minutes |

Gradient Profile:

-

0.0 min: 35% B

-

0.5 min: 35% B

-

2.5 min: 90% B (Ramp up to elute lipophilic statin)

-

3.0 min: 90% B (Hold to wash column)

-

3.1 min: 35% B (Re-equilibrate)

-

4.5 min: Stop

Mass Spectrometry Settings (MS/MS)

Mode: Negative Electrospray Ionization (ESI-). Rationale: Atorvastatin contains a carboxylic acid group that ionizes efficiently in negative mode (M-H)⁻. This mode often yields cleaner baselines in plasma compared to positive mode.

MRM Transitions (Quantification):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Atorvastatin | 557.4 [(M-H)⁻] | 278.1 | 150 | -30 to -40 |

| Atorvastatin-d5 | 562.4 [(M-H)⁻] | 283.2 | 150 | -30 to -40 |

Note: The mass shift of +5 in the product ion (278 vs 283) confirms the deuterium label is retained on the fragment monitored, ensuring specificity.

Source Parameters (Generic - Optimize per instrument):

-

Curtain Gas: 20-30 psi

-

IonSpray Voltage: -4500 V[1]

-

Temperature (TEM): 450°C - 500°C

-

Gas 1 / Gas 2: 50 psi[1]

Method Validation & Performance Criteria

To ensure the method is reliable (Trustworthiness), the following acceptance criteria must be met during validation:

-

Linearity: R² > 0.995 over the range of 0.5 ng/mL to 100 ng/mL.

-

Recovery: The absolute recovery of Atorvastatin-d5 should track within ±15% of the unlabeled Atorvastatin recovery. If Atorvastatin recovery drops due to extraction inefficiency, d5 must drop proportionally to correct the ratio.

-

IS Interference: Inject a "Blank + IS" sample. There should be no peak at the Atorvastatin transition (557.4 -> 278.1).

-

Carryover: Inject a blank after the highest standard (ULOQ). The peak area in the blank must be < 20% of the LLOQ signal.

Logic Map: Troubleshooting IS Failure

Figure 2: Troubleshooting logic for Internal Standard variability.

References

-

Jemal, M., et al. (1999).[2] "LC/MS/MS determination of atorvastatin and its metabolites in human serum." Rapid Communications in Mass Spectrometry.

-

Shah, Y., et al. (2014). "Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(-) electrospray tandem mass spectrometry." Journal of Pharmaceutical Analysis.

-

Kombu, R.S., et al. (2011). "Development of an LC/MS/MS Assay for Atorvastatin in Human Plasma." Agilent Technologies Application Note.

-

Cayman Chemical. "Atorvastatin-d5 (calcium salt) Product Information."

-

US Food & Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry."

Sources

Using di(Atorvastatin-d5) Calcium Salt for therapeutic drug monitoring (TDM)

Application Note: Precision Therapeutic Drug Monitoring of Atorvastatin Using di(Atorvastatin-d5) Calcium Salt

Executive Summary

Therapeutic Drug Monitoring (TDM) of statins is evolving from simple compliance checks to precision dosing tools for patients with altered CYP3A4 metabolism or those on polypharmacy regimens.[1][2] This guide details the application of di(Atorvastatin-d5) Calcium Salt as a Stable Isotope Internal Standard (SIL-IS) for the quantification of Atorvastatin in human plasma.[1][2]

Unlike structural analogs (e.g., rosuvastatin or carbamazepine), the d5-labeled isotopolog offers near-perfect co-elution and ionization tracking, effectively nullifying matrix effects—a critical requirement for LC-MS/MS assays compliant with FDA Bioanalytical Method Validation (BMV) guidelines.[1][2]

Material Science & Compound Profile

The selection of the calcium salt form of the deuterated standard is deliberate. While the free acid is the active biological species, the calcium salt provides superior solid-state stability, reducing degradation during storage.

| Parameter | Specification | Technical Note |

| Compound Name | di(Atorvastatin-d5) Calcium Salt | Stoichiometry: 2 Drug Molecules : 1 Calcium Ion |

| CAS Number | 222412-82-0 | Distinct from unlabeled Atorvastatin (134523-03-8) |

| Formula | C₆₆H₆₈D₁₀CaF₂N₄O₁₀ | Represents the full salt complex |

| MW (Salt) | ~1167.4 g/mol | Crucial:[1][2][][4][5][6] Use this MW for weighing; use Free Acid MW for molarity |

| Isotopic Purity | ≥ 99% Deuterated forms | Minimizes "cross-talk" (unlabeled contribution) to analyte channel |

| Solubility | DMSO, Methanol | Insoluble in pure water. Must be predissolved in organic solvent.[1][2] |

Mechanistic Rationale: Why d5-Calcium?

In Electrospray Ionization (ESI), phospholipids in plasma often cause "ion suppression," reducing the signal of the drug.[1][2]

-

Co-elution: Atorvastatin-d5 elutes at the exact same retention time as Atorvastatin.[1][2]

-

Matrix Correction: Any suppression affecting the analyte affects the d5-IS equally.[1]

-

Ratio Stability: The ratio of Area_Analyte / Area_IS remains constant even if total signal drops by 50% due to matrix interference.

Figure 1: Mechanism of Matrix Effect Correction. The d5-IS experiences identical ionization competition, normalizing the data.[2]

Experimental Protocol

A. Stock Solution Preparation

Precaution: The calcium salt dissociates in solution. You must calculate the concentration based on the free acid equivalent to ensure 1:1 molar comparison with the analyte.

-

Weighing: Weigh 1.17 mg of di(Atorvastatin-d5) Calcium Salt (equivalent to ~1.13 mg of Atorvastatin-d5 free acid).[1][2]

-

Dissolution: Dissolve in 1 mL of 100% DMSO or Methanol . Do not use water initially, as the salt may precipitate.

-

Working Internal Standard (WIS): Dilute the stock with 50:50 Methanol:Water to a final concentration of 100 ng/mL .

B. Sample Preparation (Protein Precipitation)

This method balances throughput with cleanliness, suitable for clinical TDM.[1]

-

Aliquot: Transfer 100 µL of patient plasma into a 1.5 mL centrifuge tube.

-

Spike IS: Add 20 µL of the WIS (100 ng/mL Atorvastatin-d5). Vortex gently.

-

Precipitate: Add 300 µL of ice-cold Acetonitrile (ACN).

-

Vortex: Vortex vigorously for 30 seconds.

-

Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 200 µL of the supernatant to an autosampler vial.

-

Dilute (Optional): If peak shape is poor, dilute supernatant 1:1 with water to match mobile phase strength.[1]

C. LC-MS/MS Parameters

System: UHPLC coupled to Triple Quadrupole MS.

Chromatography:

-

Column: C18 (e.g., Phenomenex Kinetex 2.6µm or Waters BEH C18), 50 x 2.1 mm.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (with 5mM Ammonium Formate).[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

Mass Spectrometry (ESI Positive Mode): The transition to m/z 440/445 represents the loss of the phenyl-amide side chain, a highly specific fragmentation.[1]

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |

| Atorvastatin | 559.3 [M+H]⁺ | 440.2 | 28 | Quantifier |

| Atorvastatin | 559.3 [M+H]⁺ | 278.1 | 40 | Qualifier |

| Atorvastatin-d5 | 564.3 [M+H]⁺ | 445.2 | 28 | Internal Standard |

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow from sample collection to data generation.[1][2]

Validation Criteria (FDA/EMA Compliance)

To ensure the protocol is "self-validating," the following criteria must be met during method validation:

-

Isotopic Contribution (Cross-talk):

-

Matrix Factor (MF):

-

Linearity:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low IS Recovery | Salt precipitation in aqueous buffer.[1][2] | Ensure Stock is dissolved in 100% MeOH/DMSO. Do not add to water until diluted to working strength. |

| Signal Drift | ESI Source contamination. | Divert flow to waste for the first 1 min and last 1 min of the gradient to avoid salt buildup. |

| Peak Tailing | pH mismatch.[1] | Ensure Mobile Phase A contains Ammonium Formate (buffer) to stabilize the carboxylic acid moiety.[1] |

References

-

US Food and Drug Administration (FDA). (2018).[1][7] Bioanalytical Method Validation Guidance for Industry.[7][8][9][10] Retrieved from [Link][1][2]

-

Shimadzu Corporation. (2016).[1][2] LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. Application News AD-0104. Retrieved from [Link][1][2]

-

Macwan, J. S., et al. (2011).[1] Development and validation of a dual LC-MS/MS method for simultaneous determination of atorvastatin... in human plasma. Journal of Chromatography B. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Atorvastatin-d5 (calcium salt) | CAS 222412-82-0 | Cayman Chemical | Biomol.com [biomol.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 8. fda.gov [fda.gov]

- 9. labs.iqvia.com [labs.iqvia.com]

- 10. resolvemass.ca [resolvemass.ca]

Precision Quantitation of Atorvastatin & Active Metabolites in Plasma via LC-MS/MS

Application Note: AN-TOX-ATV-2026

Abstract

This application note details a robust, high-sensitivity protocol for the simultaneous quantification of Atorvastatin (AT), ortho-hydroxy atorvastatin (o-OH-AT), and para-hydroxy atorvastatin (p-OH-AT) in human plasma.[1] Utilizing a deuterated internal standard (Atorvastatin-d5), this method corrects for significant matrix effects and recovery variations inherent in plasma analysis. A critical feature of this protocol is the strict control of pH and temperature during sample preparation to prevent the ex vivo interconversion between the active acid forms and their corresponding inactive lactones, a common source of analytical error in statin quantification.

Introduction & Biological Context

Atorvastatin is a selective, competitive inhibitor of HMG-CoA reductase. While the parent drug is active, its hydroxylated metabolites (o-OH-AT and p-OH-AT) contribute approximately 70% of the circulating inhibitory activity. Consequently, quantifying only the parent compound provides an incomplete pharmacokinetic profile.

The Analytical Challenge: Acid-Lactone Interconversion

Atorvastatin exists in a reversible equilibrium between its active hydroxy-acid form and its inactive lactone form.[2]

-

Acidic Conditions: Favor rapid cyclization to the lactone.

-

Basic Conditions: Favor hydrolysis to the acid.

-

Analytical Impact: Without stabilization, the ratio changes during sample processing, leading to inaccurate quantification of the active drug.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic relationship and the critical instability equilibrium that this protocol addresses.

Figure 1: Metabolic pathway of Atorvastatin showing CYP3A4-mediated hydroxylation and the pH-dependent chemical equilibrium between active acid and inactive lactone forms.

Materials & Methods

Reagents and Standards

-

Analytes: Atorvastatin Calcium, o-Hydroxy Atorvastatin, p-Hydroxy Atorvastatin (purity >98%).

-

Internal Standard (IS): Atorvastatin-d5 (deuterated at the phenyl ring).

-

Why d5? Structural analogs (like Rosuvastatin) do not co-elute perfectly with Atorvastatin. The d5 isotope experiences the exact same ionization suppression/enhancement as the analyte at the specific retention time, providing the highest accuracy for matrix effect correction.

-

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE).

-

Buffers: Ammonium Formate (5 mM), Formic Acid.

Instrumentation (LC-MS/MS Conditions)

-

LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: Zorbax SB-C18 (2.1 x 100 mm, 3.5 µm) or equivalent high-strength silica column.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~4.0).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.35 mL/min.

-

Gradient:

-

0.0 min: 35% B

-

4.0 min: 80% B

-

4.1 min: 95% B (Wash)

-

5.0 min: 35% B (Re-equilibration)

-

Mass Spectrometry Parameters

-

Source: ESI Positive Mode.

-

Spray Voltage: 4500 V.

-

Temperature: 500°C.

Table 1: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell Time (ms) |

|---|---|---|---|---|

| Atorvastatin | 559.4 | 440.2 | 28 | 100 |

| o-OH Atorvastatin | 575.4 | 440.2 | 30 | 100 |

| p-OH Atorvastatin | 575.4 | 440.2 | 30 | 100 |

| Atorvastatin-d5 (IS) | 564.4 | 445.4 | 28 | 100 |

Note: The transition to m/z 440.2 represents the loss of the side chain and is common to the parent and hydroxylated metabolites.

Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction (LLE)

Scientific Rationale: While protein precipitation (PPT) is faster, LLE using MTBE provides a cleaner extract with fewer phospholipids, reducing matrix effects and improving the signal-to-noise ratio at the Lower Limit of Quantitation (LLOQ).

Crucial Step: All processing must be done on ice to inhibit lactone formation.

Figure 2: Optimized Liquid-Liquid Extraction workflow designed to minimize matrix effects and prevent metabolite interconversion.

Detailed Steps:

-

Thawing: Thaw plasma samples in an ice-water bath (4°C). Do not use a warm water bath.

-

Stabilization: Aliquot 50 µL of plasma into a chilled tube. Immediately add 20 µL of 0.1 M Ammonium Acetate buffer (pH 4.5) .

-

Reasoning: This buffers the plasma to a slightly acidic/neutral range where both acid and lactone forms are relatively stable during the short extraction window.

-

-

IS Addition: Add 10 µL of Atorvastatin-d5 working solution (100 ng/mL). Vortex gently.

-

Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) .

-

Agitation: Vortex for 10 minutes at high speed.

-

Separation: Centrifuge at 4,500 x g for 10 minutes at 4°C.

-

Collection: Flash freeze the aqueous layer in liquid nitrogen (or dry ice/methanol bath) and decant the organic supernatant into a clean glass tube.

-

Drying: Evaporate the organic solvent under a gentle stream of nitrogen at 35°C. Do not exceed 40°C to prevent thermal degradation.

-

Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (35:65 ACN:Buffer). Vortex and transfer to autosampler vials.

Method Validation & Performance

The method is validated according to FDA Bioanalytical Method Validation Guidance (M10).

Linearity and Sensitivity

-

Range: 0.1 ng/mL to 100 ng/mL.

-

LLOQ: 0.1 ng/mL (S/N > 10).

-

Weighting: 1/x² linear regression is required due to the wide dynamic range.

Matrix Effect & Recovery

Matrix effect is calculated as:

Table 2: Validation Summary Data

| Parameter | Atorvastatin | o-OH Atorvastatin | p-OH Atorvastatin |

|---|---|---|---|

| Recovery (%) | 88.5 ± 4.2 | 85.1 ± 3.8 | 86.0 ± 5.1 |

| Matrix Effect (%) | 98.2 (corrected by d5) | 101.5 | 99.1 |

| Intra-day Precision (CV%) | < 4.5% | < 5.2% | < 6.0% |

| Accuracy (%) | 96 - 104% | 94 - 106% | 95 - 105% |

Stability (Critical)

-

Benchtop Stability: Stable for 4 hours on ice. Unstable at Room Temperature (25°C) due to lactone conversion.

-

Autosampler Stability: Stable for 24 hours at 4°C.

Troubleshooting & Expert Tips

-

Peak Tailing: If significant tailing is observed for the acid forms, check the pH of Mobile Phase A. It must be maintained between 4.0 and 4.5. Higher pH causes peak broadening; lower pH risks on-column lactonization.

-

Isomer Separation: o-OH and p-OH metabolites are positional isomers. They must be chromatographically resolved.[3] If they co-elute, lower the initial organic composition of the gradient to 30% or reduce flow rate.

-

Carryover: Atorvastatin is "sticky." Use a needle wash solution of 50:50 ACN:MeOH + 0.1% Formic Acid to eliminate carryover between injections.

References

-

FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[4] [Link]

-

Macwan, J. S., Ionita, I. A., Dostalek, M., & Akhlaghi, F. (2011). Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Analytical and Bioanalytical Chemistry, 400(2), 423–433. [Link]

-

Hermann, M., Christensen, H., & Reubsaet, J. L. (2005).[2] Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS.[2][5] Analytical and Bioanalytical Chemistry, 382(5), 1242–1249. [Link]

-

Bullinaria, J. A., et al. (2021). High-throughput LC-MS/MS Method for Simultaneous Determination of Pantoprazole and Atorvastatin in Rat Plasma. Current Drug Metabolism, 22(6).[6] [Link][2][4][5][7][8]

Sources

- 1. lcms.cz [lcms.cz]

- 2. scispace.com [scispace.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Simultaneous Determination of Atorvastatin and Glimepiride by LC-MS/MS in Human Plasma and Its Application to a Pharmacokinetic Study [scirp.org]

- 5. mdpi.com [mdpi.com]

- 6. High-throughput LC-MS/MS Method for Simultaneous Determination of...: Ingenta Connect [ingentaconnect.com]

- 7. hpst.cz [hpst.cz]

- 8. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing Peak Shape for di(Atorvastatin-d5) Calcium Salt in UHPLC: A Technical Support Guide

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the peak shape of di(Atorvastatin-d5) Calcium Salt in Ultra-High-Performance Liquid Chromatography (UHPLC). Drawing from established chromatographic principles and extensive field experience, this guide offers in-depth solutions to common challenges, ensuring robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for Atorvastatin and its deuterated analog in reversed-phase UHPLC?

A1: The most frequent cause of peak tailing for basic compounds like Atorvastatin is secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[1][2] Atorvastatin contains a basic nitrogen atom that can become protonated, leading to ionic interactions with deprotonated, negatively charged silanols on the column packing material. This results in a mixed-mode retention mechanism, causing the peak to tail.[1][2]

Q2: How does mobile phase pH affect the peak shape of di(Atorvastatin-d5) Calcium Salt?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like Atorvastatin.[3][4] The pKa of Atorvastatin is approximately 4.3.[5] Operating at a pH well below the pKa (e.g., pH 2-3) ensures the analyte is fully protonated and minimizes interactions with silanol groups, leading to improved peak symmetry.[3][6] Conversely, a mobile phase pH close to the pKa can result in the presence of both ionized and unionized forms of the analyte, leading to peak broadening or splitting.[4]

Q3: What are the ideal starting conditions for a UHPLC method for di(Atorvastatin-d5) Calcium Salt?

A3: A good starting point for method development would be a reversed-phase C18 or C8 column with a mobile phase consisting of an acetonitrile/water gradient and an acidic modifier. For example, a mobile phase of 0.1% formic acid in both water (A) and acetonitrile (B) is a common choice for LC-MS applications.[7][8] A gradient elution from a lower to a higher percentage of acetonitrile is typically used to ensure adequate retention and elution of Atorvastatin and its potential impurities.[9][10]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common peak shape issues encountered during the analysis of di(Atorvastatin-d5) Calcium Salt.

Issue: Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half.[2][11] This is a common issue with basic compounds like Atorvastatin.

Potential Causes & Solutions

| Potential Cause | Explanation | Troubleshooting Protocol |

| Secondary Silanol Interactions | The protonated amine group on Atorvastatin interacts with negatively charged residual silanols on the silica packing material, causing a secondary retention mechanism.[1][2] | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to 2-3 using an acidic modifier like formic acid or trifluoroacetic acid to suppress the ionization of silanol groups.[3][6] 2. Use a Mobile Phase Buffer: A buffer concentration of 5-10 mM is usually sufficient to maintain a stable pH.[12] 3. Employ a Modern, End-capped Column: Use a high-purity silica column with advanced end-capping to minimize exposed silanols.[13] Phenyl-Hexyl or embedded polar group phases can also offer alternative selectivity and improved peak shape.[14] |

| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[11][12] | 1. Reduce Injection Volume: Systematically decrease the injection volume. 2. Dilute the Sample: Lower the concentration of the sample in a solvent compatible with the mobile phase. |

| Extra-Column Dead Volume | Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[1] | 1. Optimize Tubing: Use tubing with the smallest possible internal diameter and length. 2. Check Fittings: Ensure all fittings are properly tightened to minimize dead volume. |

| Contaminated Guard or Analytical Column | Strongly retained compounds from previous injections can accumulate on the column, creating active sites that cause tailing. | 1. Flush the Column: Follow the manufacturer's instructions for column washing. A typical flush involves high percentages of a strong organic solvent. 2. Replace the Guard Column: If a guard column is in use, replace it.[12] |

Experimental Workflow for Mitigating Peak Tailing

Caption: Troubleshooting workflow for peak tailing.

Issue: Peak Fronting

Peak fronting is characterized by a leading edge of the peak being less steep than the trailing edge.[11][12]

Potential Causes & Solutions

| Potential Cause | Explanation | Troubleshooting Protocol |

| Sample Overload (in some cases) | While less common than for tailing, severe sample overload can sometimes manifest as fronting.[12] | 1. Reduce Injection Volume: Systematically decrease the injection volume. 2. Dilute the Sample: Lower the sample concentration. |

| Poor Sample Solubility | If the sample is not fully dissolved in the injection solvent, or if the injection solvent is much stronger than the mobile phase, it can cause peak distortion.[11] | 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.[1] 2. Reduce Injection Volume: A smaller injection volume minimizes the impact of a strong sample solvent.[15] |

| Column Collapse | Operating the column outside its recommended pH or temperature range can lead to a physical collapse of the stationary phase bed, resulting in peak fronting.[11] | 1. Verify Column Operating Limits: Check the column's manual for pH and temperature specifications. 2. Replace the Column: If column collapse is suspected, the column is likely irreversibly damaged and needs to be replaced. |

Decision Tree for Peak Fronting

Caption: Decision tree for troubleshooting peak fronting.

Issue: Split Peaks

Split peaks can appear as two distinct peaks or a "shoulder" on the main peak.

Potential Causes & Solutions

| Potential Cause | Explanation | Troubleshooting Protocol |

| Partially Blocked Column Frit | Particulate matter from the sample or system can clog the inlet frit of the column, causing the sample to be unevenly distributed onto the column bed.[11][12] | 1. Backflush the Column: Reverse the column direction and flush it with a strong solvent to dislodge particulates.[12] 2. Use In-line Filters and Guard Columns: These will protect the analytical column from contamination.[11] |

| Column Void | A void or channel can form at the head of the column due to packing bed settling or degradation.[11] | 1. Replace the Column: A significant void at the column inlet is usually not repairable. |

| Sample Solvent Incompatibility | Injecting a sample in a solvent that is immiscible with the mobile phase or significantly stronger can cause peak splitting.[11] | 1. Prepare Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. 2. Reduce Injection Volume: This minimizes the solvent mismatch effect. |

| Co-eluting Impurity | The split peak may be due to an impurity that is not fully resolved from the main analyte peak. | 1. Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient slope, or temperature to improve resolution. 2. Change Column Selectivity: Try a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano) to alter the elution order. |

References

-

Dolan, J. W. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

-

Zaheer, Z., et al. (2011). Stability-indicating high performance liquid chromatographic determination of atorvastatin calcium in pharmaceutical dosage form. Journal of the Chilean Chemical Society. [Link]

-

Waters Corporation. (n.d.). Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. [Link]

-

Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. [Link]

-

ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

-

Agilent Technologies. (2023). Why it matters and how to get good peak shape. [Link]

-

Dolan, J. W. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible. Chromatography Online. [Link]

-

Talevski, A., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Molecules. [Link]

-

Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

-

Stanković, M., et al. (2018). An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma. Molecules. [Link]

-

Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. [Link]

-

Reddy, G. S., et al. (2015). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of Chromatographic Science. [Link]

-

Al-Aani, H., et al. (2025). Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. Journal of Pharmaceutical Research International. [Link]

-

Regalado, E. L. (2022). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

-

MAC-MOD Analytical. (n.d.). UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. [Link]

-

Waters Corporation. (n.d.). Improving Peak Shape for Combination Drug Products Using Charged Surface Hybrid Particle Technology. [Link]

-

Longdom Publishing. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Analytical & Bioanalytical Techniques. [Link]

-

Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

-

University of Sheffield. (n.d.). HPLC solvents and mobile phase additives. [Link]

-

Wang, Y., et al. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Journal of Chromatographic Science. [Link]

-

Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

-

Apostoloska, N., et al. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MOJ Biorg Org Chem. [Link]

-

MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. [Link]

-

El-Gindy, A., et al. (2006). Validation of HPLC method for determination of Atorvastatin in tablets and for monitoring stability in solid phase. Il Farmaco. [Link]

-

Al-Aani, H., et al. (2014). High Performance Liquid Chromatographic-UV Method for Determination of Atorvastatin Calcium in Pharmaceutical Formulations. Open Access Pub. [Link]

-

Sahu, P. K., et al. (2021). Analytical Quality by Design Approach of Reverse-Phase High-Performance Liquid Chromatography of Atorvastatin: Method Development, Optimization, Validation, and the Stability-Indicated Method. Journal of Analytical Methods in Chemistry. [Link]

-

Al-Aani, H., et al. (2025). Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. Molecules. [Link]

-

Patel, D., et al. (n.d.). Method Development and Validation of Stability indicating HPLC method used for the estimation of Degradation Products of Atorvastatin Calcium. Inventi Rapid: Pharm Analysis & Quality Assurance. [Link]

-

Khan, M. A., et al. (2020). Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. World Journal of Advanced Research and Reviews. [Link]

-

Sahu, P. K., et al. (2019). Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics. [Link]

-

Li, Y., et al. (2018). UHPLC-MS/MS method for determination of atorvastatin calcium in human plasma: Application to a pharmacokinetic study based on healthy volunteers with specific genotype. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Talevski, A., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and Its Impurities in Tablets. ResearchGate. [Link]

-

El-Gindy, A., et al. (2006). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND FOR MONITORING STABILITY IN SOLID PHASE. Il Farmaco. [Link]

-

Al-Aani, H., et al. (2016). ENHANCEMENT OF SOLUBILITY AND DISSOLUTION RATE OF DIFFERENT FORMS OF ATORVASTATIN CALCIUM IN DIRECT COMPRESSION TABLET FORMULAS. Farmacia Journal. [Link]

-

Chaudhari, B. G., et al. (2007). Development and Validation of a RP-HPLC Method for Determination of Atorvastatin Calcium and Aspirin in a Capsule Dosage. Indian Journal of Pharmaceutical Sciences. [Link]

-

Boukhris, A., et al. (2024). Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

- 1. support.waters.com [support.waters.com]

- 2. lctsbible.com [lctsbible.com]

- 3. agilent.com [agilent.com]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. UHPLC-MS/MS method for determination of atorvastatin calcium in human plasma: Application to a pharmacokinetic study based on healthy volunteers with specific genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mospbs.com [mospbs.com]

- 10. ajrconline.org [ajrconline.org]

- 11. acdlabs.com [acdlabs.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. lcms.cz [lcms.cz]

- 14. waters.com [waters.com]

- 15. shimadzu.com [shimadzu.com]

Technical Support Center: Atorvastatin-d5 Stability & Sample Preparation

Topic: Preventing Deuterium Exchange & Instability in Atorvastatin-d5 Audience: Bioanalytical Scientists, LC-MS Method Developers Status: Active Guide

Diagnostic Phase: Is it Exchange or Interconversion?

Before altering your protocol, we must distinguish between Deuterium-Hydrogen (D-H) Exchange and Chemical Interconversion . In 90% of Atorvastatin troubleshooting cases, what looks like "exchange" (signal loss or mass shift) is actually acid-catalyzed lactonization .

The Diagnostic Flow

Follow this logic to identify your root cause:

-

Check the Label Position: Look at the Certificate of Analysis (CoA) for your Atorvastatin-d5.

-

Scenario A (Stable): Labels are on the fluorophenyl ring or the aliphatic side chain (C-D bonds).

-

Scenario B (Unstable): Labels are on exchangeable heteroatoms (N-D, O-D). Action: Replace standard immediately. These exchange instantly in protic solvents.

-

-

Observe the Mass Shift:

-

Symptom:[1] Signal for Atorvastatin-d5 decreases, but a new peak appears at [M-18+H]⁺ .

-

Diagnosis:Lactonization. You are losing water (H₂O), not deuterium. The molecule is cyclizing.[2]

-

-

Symptom:[1] Signal decreases, and you see a sequential mass increase/decrease of 1 Da (e.g., M+5 becoming M+4).

-

Diagnosis:True Deuterium Exchange. This suggests acid-catalyzed back-exchange on the aromatic ring.

-

-

The Chemistry of Instability

To prevent the issue, you must understand the mechanism.

Mechanism A: Lactonization (The Imposter)

Atorvastatin exists in equilibrium between its active hydroxy acid form and its inactive lactone form.

-

Acidic Conditions (pH < 6): Rapidly converts to Lactone.

-

Basic Conditions (pH > 8): Stable as Acid, but may cause isomerization.

-

The Trap: Most LC-MS mobile phases use Formic Acid (0.1%). If samples sit in an acidic autosampler, the IS converts to lactone, reducing the quantification signal relative to the calibration curve.

Mechanism B: True Deuterium Exchange

If your d5 label is on the aniline ring (ortho/para to the nitrogen), it is susceptible to Electrophilic Aromatic Substitution in the presence of acid.

-

The Driver: Protons (

) from the solvent attack the ring carbon holding the Deuterium ( -

The Result: The Carbon-Deuterium bond breaks, and Hydrogen replaces it.

-

Risk Factor: High temperature + Low pH + Protic Solvents (Methanol/Water).

Optimized Protocol: The "Buffered Cold" Method

This protocol is designed to freeze the Acid/Lactone equilibrium and prevent proton-catalyzed exchange.

Reagents & Materials

-

Buffer: 10mM Ammonium Acetate (pH 4.5 - 5.0). Do not use unbuffered Formic Acid for reconstitution.

-

Solvent: Acetonitrile (ACN) is preferred over Methanol (MeOH) for stock solutions (MeOH is protic and facilitates proton transfer).

-

Temperature: All processing must occur at 4°C (Ice bath).

Step-by-Step Workflow

| Step | Action | Technical Rationale |

| 1. Stock Prep | Dissolve Atorvastatin-d5 in 100% Acetonitrile . Store at -20°C. | Aprotic solvent prevents any potential proton exchange during storage. |

| 2. Thawing | Thaw plasma/serum on ice. | Low temp slows enzymatic hydrolysis and chemical interconversion. |

| 3. Buffering | Add Ammonium Acetate (pH 4.5) to the sample before extraction. | pH 4.5 is the "Goldilocks Zone"—stable enough to prevent oxidation but high enough to slow lactonization. |

| 4. Extraction | Perform Protein Precipitation (PPT) with cold Acetonitrile . | Avoids acidic PPT agents like TCA or Perchloric Acid which trigger immediate degradation. |

| 5. Evaporation | Evaporate supernatant under Nitrogen at < 35°C . | Heat is the primary catalyst for both exchange and lactonization. |

| 6. Reconstitution | Reconstitute in 10mM Ammonium Acetate : ACN (80:20) . | CRITICAL: Never reconstitute in 0.1% Formic Acid. The acidic environment in the autosampler vial will degrade the IS over time. |

Troubleshooting FAQs

Q: My LC-MS method requires 0.1% Formic Acid in the mobile phase. Will this ruin my analysis? A: Not if the run time is short. The degradation happens on the timescale of hours in the autosampler, not seconds on the column.

-

Fix: Ensure your autosampler is cooled to 4°C.

-

Fix: Keep the sample buffered (pH 4.5) in the vial. The injection plug will mix with the acidic mobile phase only at the moment of analysis.

Q: Can I use Methanol as my organic solvent?

A: For extraction, yes. For stock storage, No . Methanol is a protic solvent (

Q: I see a "split peak" for my Internal Standard. Is this exchange? A: No, this is likely the separation of the Acid and Lactone forms.

-

Action: Check the retention times.[3][4] The Lactone is more hydrophobic and will elute later on a C18 column. If you integrate both, your quantitation might still be salvageable, but it is better to prevent the formation.

Visualizing the Instability Pathways

The following diagram illustrates the two competing pathways that threaten Atorvastatin-d5 stability: Lactonization (Interconversion) and Acid-Catalyzed Exchange.

Figure 1: Stability pathways of Atorvastatin.[3] The Red path (Lactonization) is the most common cause of signal loss. The Yellow path (Exchange) is rare but possible under harsh acidic/protic conditions.

References

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.[5][6][7] Link

-

Hermann, R., et al. (2006). Validated HPLC-MS-MS method for simultaneous determination of atorvastatin and 2-hydroxyatorvastatin in human plasma.[4][8] Analytical and Bioanalytical Chemistry.[3][4][7][8][9][10] Link

-

Kearney, A. S., et al. (1993).[4] The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor.[4] Pharmaceutical Research.[3][4][5] Link

-

Jemal, M., et al. (1999). LC/MS/MS determination of atorvastatin and its metabolites in human plasma.[4][8][11] Journal of Pharmaceutical and Biomedical Analysis. Link

-

MedChemExpress. (2024). Atorvastatin-d5 (hemicalcium) Product Information.[12][13] MedChemExpress.[12] Link

Sources

- 1. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. resolvemass.ca [resolvemass.ca]

- 7. youtube.com [youtube.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. akjournals.com [akjournals.com]

- 10. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

Addressing isotopic interference in Atorvastatin-d5 mass spectra

The following technical guide serves as a specialized support resource for bioanalytical scientists encountering isotopic interference in Atorvastatin (AT) and Atorvastatin-d5 (AT-d5) LC-MS/MS assays.

Executive Summary: The Physics of Interference

In LC-MS/MS bioanalysis, stable isotope-labeled internal standards (SIL-IS) like Atorvastatin-d5 are the gold standard because they co-elute with the analyte, compensating for matrix effects and ionization variability. However, "co-elution" is a double-edged sword.

The Core Problem: Isotopic interference is not a chromatographic issue; it is a mass spectral resolution and isotopic purity issue. It manifests in two distinct directions:

-

Forward Interference (Analyte

IS): High concentrations of native Atorvastatin contribute signal to the IS channel (M+5) due to natural isotopic abundance (e.g., -

Reverse Interference (IS

Analyte): The Atorvastatin-d5 standard contains unlabeled (d0) impurities that appear in the analyte channel.

Diagnostic Workflow (Interactive Troubleshooting)

Use this logic gate to identify the specific nature of your interference.

Figure 1: Diagnostic decision tree for isolating the source of mass spectral interference.

Technical FAQ & Mitigation Strategies

Scenario A: "I see Atorvastatin peaks in my Zero Blank (IS only)."

Diagnosis: Reverse Interference (Cross-talk from IS to Analyte). Mechanism: Your Atorvastatin-d5 standard is not 100% pure. It contains trace amounts of d0 (unlabeled) Atorvastatin. Even 0.1% d0 impurity can cause a significant peak if your IS concentration is high relative to your LLOQ.

Corrective Actions:

-

Reduce IS Concentration: This is the most effective immediate fix. Lowering the IS concentration reduces the absolute amount of d0 impurity injected, potentially dropping it below the detection limit (20% of LLOQ).

-

Verify IS Purity: Check the Certificate of Analysis (CoA). High-grade IS should have <0.1% d0 contribution. If your batch is degraded, purchase a new lot.

-

Monitor "Cross-Talk": Ensure your collision cell parameters (Collision Energy, Exit Potential) are not causing fragmentation of the d5 parent into d0 product ions (rare for d5, but possible).

Scenario B: "I see IS peaks in my ULOQ sample (Analyte only)."

Diagnosis: Forward Interference (Natural Isotope Contribution).

Mechanism: Atorvastatin (

-

Atorvastatin Monoisotopic Mass: ~559.26 Da

-

Atorvastatin-d5 Mass: ~564.29 Da

-

At ULOQ (e.g., 100 ng/mL), the "tail" of the native isotopic distribution may overlap with the d5 precursor window (m/z 564).

Corrective Actions:

-

Increase IS Concentration: By adding more IS, you increase the denominator in the interference calculation.

-

Goal: Ensure the signal from the "Native M+5" is

of the actual IS signal.

-

-